2-[(p-Methoxyphenyl)azo]acetoacetanilide
Description
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Properties
CAS No. |
1657-18-7 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)16(17(22)18-13-6-4-3-5-7-13)20-19-14-8-10-15(23-2)11-9-14/h3-11,16H,1-2H3,(H,18,22) |
InChI Key |
LFOLAJSVQDPEFG-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC |
Other CAS No. |
1657-18-7 |
Origin of Product |
United States |
Preparation Methods
Diazotization of p-Methoxyaniline
The synthesis begins with the diazotization of p-methoxyaniline (p-anisidine) under acidic conditions. A typical procedure involves:
-
Dissolving p-methoxyaniline in hydrochloric acid (HCl) at 0–5°C.
-
Adding sodium nitrite (NaNO₂) dropwise to generate the diazonium salt.
Reaction Conditions :
Coupling with Acetoacetanilide
The diazonium salt is coupled with acetoacetanilide in a weakly alkaline medium (pH 8–9) to form the azo bond:
-
Acetoacetanilide is dissolved in ethanol or water with sodium acetate as a buffer.
-
The diazonium salt solution is added slowly, and the mixture is stirred for 2–4 hours.
Key Parameters :
Catalytic Methods for Enhanced Efficiency
CuCo₂O₄-Catalyzed Oxidative Coupling
A self-assembled CuCo₂O₄ catalyst enables aerobic oxidative coupling without external oxidants:
Deep Eutectic Solvent (DES)-Mediated Synthesis
A green chemistry approach uses choline chloride–tartaric acid DES as a dual solvent-catalyst:
-
Steps :
-
Diazotization and coupling occur in DES at room temperature.
-
Ethanol is added to precipitate the product.
-
-
Benefits :
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional Diazotization | HCl/NaNO₂ | 0–5°C | 4–6 hours | 85–92% |
| CuCo₂O₄ Catalyzed | CuCo₂O₄ | 85°C | 6 hours | 95% |
| DES-Mediated | ChCl–tartaric acid | 25°C | 35 minutes | 89% |
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel column chromatography with petroleum ether:ethyl acetate (10:1) as the eluent.
Recrystallization
Alternative purification involves recrystallization from ethanol or DMF, yielding >98% purity.
Spectroscopic Data
Industrial-Scale Adaptations
Continuous Flow Reactors
Modern plants use flow reactors for safer handling of diazonium salts:
Waste Management
-
Nitrous Acid Scrubbers : Neutralize excess HNO₂ with urea.
Challenges and Solutions
Isomer Formation
The ortho-azo isomer may form as a byproduct. This is mitigated by:
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